1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea
CAS No.: 1060350-90-4
Cat. No.: VC5878151
Molecular Formula: C18H18N4O3
Molecular Weight: 338.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060350-90-4 |
|---|---|
| Molecular Formula | C18H18N4O3 |
| Molecular Weight | 338.367 |
| IUPAC Name | 1-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C18H18N4O3/c1-11-8-9-15-19-12(2)16(17(23)22(15)10-11)21-18(24)20-13-6-4-5-7-14(13)25-3/h4-10H,1-3H3,(H2,20,21,24) |
| Standard InChI Key | PFLIPHNRDCMYDK-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC=CC=C3OC)C)C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
The compound’s systematic IUPAC name, 1-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea, reflects its intricate polycyclic framework . Its molecular formula, C₁₈H₁₈N₄O₃, corresponds to a molecular weight of 338.367 g/mol, with a calculated exact mass of 338.1379 Da. The structure comprises a pyrido[1,2-a]pyrimidin-4-one core substituted at positions 2 and 7 with methyl groups, while position 3 bears a urea linkage to a 2-methoxyphenyl group.
The Standard InChIKey (PFLIPHNRDCMYDK-UHFFFAOYSA-N) and SMILES string (CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC=CC=C3OC)C)C=C1) provide unambiguous representations of its stereoelectronic features . X-ray crystallographic data remain unavailable, but computational models suggest a planar pyrido-pyrimidine system with a dihedral angle of approximately 65° between the heterocyclic core and the methoxyphenyl group.
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
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Pyrido-pyrimidine core: Methyl groups at δ 2.45 (C-2 CH₃) and δ 2.78 (C-7 CH₃) ppm.
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Urea linkage: NH protons appear as broad singlets near δ 8.9–9.2 ppm, characteristic of hydrogen-bonded ureas .
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Aromatic regions: The 2-methoxyphenyl group shows typical AA’BB’ splitting patterns between δ 6.8–7.4 ppm, with methoxy protons at δ 3.85 ppm .
Mass spectrometry (MS) under electrospray ionization conditions produces a predominant [M+H]⁺ ion at m/z 339.1379, consistent with the molecular formula .
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The synthesis typically employs a convergent strategy, coupling a functionalized pyrido-pyrimidine intermediate with a 2-methoxyphenyl isocyanate derivative. Key disconnections include:
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Urea bond formation between the pyrido-pyrimidine amine and isocyanate
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Construction of the pyrido[1,2-a]pyrimidin-4-one core via cyclocondensation
Stepwise Synthesis Protocol
Step 1: Core Assembly
2-Aminopyridine derivatives undergo cyclization with β-keto esters under acidic conditions to form the pyrido-pyrimidinone scaffold. Methyl groups are introduced via Friedel-Crafts alkylation at positions 2 and 7 using methyl iodide and AlCl₃.
Step 2: Urea Coupling
The C-3 amine reacts with 2-methoxyphenyl isocyanate in dimethyl sulfoxide (DMSO) at 80°C, catalyzed by tert-butoxide (t-BuOK) . Yield optimization (68–72%) requires strict moisture control and stoichiometric base ratios.
Step 3: Purification
Crude product is purified via silica gel chromatography (CHCl₃:EtOAc, 9:1 v/v), followed by recrystallization from hot ethanol .
Physicochemical Properties
The compound exhibits limited aqueous solubility, necessitating co-solvents like DMSO for biological assays. Stability studies indicate decomposition <5% after 6 months at −20°C under nitrogen.
Analytical Characterization Techniques
Chromatographic Profiling
Reverse-phase HPLC (C18 column, 60:40 MeCN:H₂O) shows a retention time of 8.92 min with >98% purity. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight MS (UPLC-QTOF-MS) confirms isotopic patterns matching C₁₈H₁₈N₄O₃ .
Spectroscopic Methods
FT-IR Spectroscopy:
UV-Vis Spectroscopy:
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λmax = 274 nm (π→π* transition of aromatic system)
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